(3-(tert-Butyl)-5-methylphenyl)boronic acid
CAS No.: 193905-93-0
Cat. No.: VC20927574
Molecular Formula: C11H17BO2
Molecular Weight: 192.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193905-93-0 |
|---|---|
| Molecular Formula | C11H17BO2 |
| Molecular Weight | 192.06 g/mol |
| IUPAC Name | (3-tert-butyl-5-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 |
| Standard InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O |
Introduction
Physical and Chemical Properties
(3-(tert-Butyl)-5-methylphenyl)boronic acid possesses distinct physical and chemical properties that define its behavior in various chemical processes and applications. Understanding these properties is essential for predicting its reactivity and handling characteristics.
Structural Properties
The compound features a phenyl ring with two substituents: a tert-butyl group at position 3 and a methyl group at position 5. The boronic acid group (-B(OH)₂) is directly attached to the phenyl ring. This structural arrangement influences its reactivity and physical characteristics.
Basic Chemical Data
The following table summarizes the key physical and chemical properties of (3-(tert-Butyl)-5-methylphenyl)boronic acid:
Applications and Reactivity
(3-(tert-Butyl)-5-methylphenyl)boronic acid has several important applications in organic synthesis, particularly in cross-coupling reactions. Its reactivity is determined by the boronic acid functional group and influenced by the electronic and steric effects of the tert-butyl and methyl substituents.
Suzuki-Miyaura Coupling
The primary application of (3-(tert-Butyl)-5-methylphenyl)boronic acid is likely in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically proceeds under palladium catalysis in the presence of a base.
Based on the reactivity of similar compounds, the coupling conditions might involve:
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Palladium catalysts such as PdCl₂(PPh₃)₂
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Bases like Na₂CO₃ or Ba(OH)₂
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Solvents such as DME (1,2-dimethoxyethane), THF, or mixed aqueous systems
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Temperatures of 80-100°C
For example, the related compound (3,5-Di-tert-butylphenyl)boronic acid undergoes Suzuki coupling with various aryl halides using PdCl₂(PPh₃)₂ as catalyst and Na₂CO₃ as base in DME/water at 100°C .
Comparison with Related Compounds
Comparing (3-(tert-Butyl)-5-methylphenyl)boronic acid with structurally similar compounds provides insight into how subtle structural differences affect physical properties and reactivity.
Comparison with (3,5-Di-tert-butylphenyl)boronic acid
(3,5-Di-tert-butylphenyl)boronic acid (CAS: 197223-39-5) is a closely related compound that differs only in having a second tert-butyl group instead of a methyl group at the 5-position.
Other Related Boronic Acids
The search results mention several other structurally related boronic acids:
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3-tert-Butylphenylboronic acid (CAS: 560132-24-3)
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(4-(tert-Butyl)phenyl)boronic acid (CAS: 123324-71-0)
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(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS: 169126-64-1)
These compounds share similar structural features but differ in the substitution pattern of the aromatic ring. The similarity score between these compounds and (3,5-Di-tert-butylphenyl)boronic acid ranges from 0.91 to 0.98, indicating significant structural resemblance .
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